(R)-1-(2-fluorophenyl)ethanamine

Description

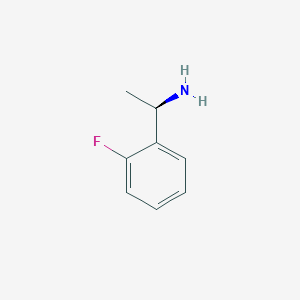

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWHJJUFVGEXGS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381257 | |

| Record name | (1R)-1-(2-Fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185545-90-8 | |

| Record name | (1R)-1-(2-Fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of (R)-1-(2-fluorophenyl)ethanamine

An In-depth Technical Guide to the Synthesis and Characterization of (R)-1-(2-fluorophenyl)ethanamine

This compound is a chiral primary amine of significant interest to the pharmaceutical and agrochemical industries. Its value resides in its identity as a versatile chiral building block. The incorporation of a fluorine atom onto the phenyl ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This strategic placement of fluorine makes fluorinated compounds like this amine highly sought-after intermediates in the synthesis of complex, high-value active pharmaceutical ingredients (APIs).[2]

Chiral amines, in particular, are foundational components in over 40% of all APIs.[3] The synthesis of enantiomerically pure amines is therefore a critical challenge in drug development.[4] This guide provides an in-depth exploration of robust and scalable methodologies for the asymmetric synthesis of the (R)-enantiomer of 1-(2-fluorophenyl)ethanamine, followed by a comprehensive overview of the analytical techniques required for its structural verification and the precise determination of its enantiomeric purity. The protocols and insights presented herein are designed for researchers, chemists, and process development scientists engaged in the synthesis of advanced chemical entities.

PART 1: Asymmetric Synthesis Methodologies

The synthesis of a single enantiomer of a chiral amine requires a strategy that can effectively control the stereochemistry at the newly formed chiral center. We will explore two powerful and distinct approaches: diastereoselective reductive amination using a chiral auxiliary and biocatalytic asymmetric synthesis with an ω-transaminase. Both methods begin with the readily available prochiral ketone, 2'-fluoroacetophenone.[5]

Method A: Diastereoselective Reductive Amination via a Chiral Sulfinamide Auxiliary

This classic and highly reliable method relies on the temporary installation of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming step. The Ellman auxiliary, (R)-(+)-2-methyl-2-propanesulfinamide ((R)-tert-butanesulfinamide), is exceptionally effective for this purpose and is used on scales ranging from discovery labs to metric-ton production.[4]

Causality and Mechanistic Insight: The synthesis proceeds via the condensation of 2'-fluoroacetophenone with the chiral auxiliary to form a chiral N-sulfinyl imine. The tert-butanesulfinyl group is sterically demanding and effectively shields one face of the C=N double bond. Subsequent reduction of this imine with a hydride reagent (e.g., sodium borohydride) occurs preferentially from the less sterically hindered face, leading to the formation of one diastereomer in high excess. The final step involves the straightforward acidic hydrolysis of the sulfinamide group to release the desired chiral primary amine.[6]

Detailed Experimental Protocol:

-

Step 1: Formation of the N-tert-Butanesulfinyl Imine

-

To a solution of 2'-fluoroacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF), add (R)-(+)-tert-butanesulfinamide (1.05 eq).

-

Add a dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq), and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Upon completion, cool the reaction to room temperature and quench carefully by adding brine. Filter the mixture through a pad of celite to remove titanium salts and concentrate the filtrate under reduced pressure. The crude N-sulfinyl imine is typically used in the next step without further purification.

-

-

Step 2: Diastereoselective Reduction

-

Dissolve the crude N-sulfinyl imine in an anhydrous solvent such as THF at 0 °C under a nitrogen atmosphere.

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, maintaining the temperature below 5 °C. Rationale: Lower temperatures often enhance diastereoselectivity.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring for completion by TLC.

-

Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

-

Step 3: Removal of the Chiral Auxiliary

-

Dissolve the crude sulfinamide from the previous step in methanol.

-

Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M, 3.0 eq) and stir at room temperature for 1-2 hours.

-

Monitor the cleavage by TLC. Upon completion, concentrate the mixture under reduced pressure to yield the crude hydrochloride salt of the amine.[7]

-

The product can be purified by recrystallization or by partitioning between an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., NaOH) to obtain the free amine.

-

Method B: Biocatalytic Asymmetric Synthesis using ω-Transaminase (ω-TA)

Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical methods.[8] ω-Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, creating a chiral amine.[3] For the synthesis of the (R)-enantiomer, an (R)-selective ω-TA is required. Several such enzymes have been identified and engineered for high activity and selectivity.[9][10]

Causality and Mechanistic Insight: The reaction involves the direct conversion of 2'-fluoroacetophenone into this compound using an amine donor, such as isopropylamine. The enzyme's chiral active site ensures that the amino group is delivered to only one face of the ketone, resulting in a product with very high enantiomeric excess (>99% ee).[11][12] A key challenge in transaminase reactions is the unfavorable equilibrium.[11] This is overcome by using a large excess of the amine donor or by employing strategies to remove the ketone co-product (acetone, in the case of isopropylamine donor), thereby driving the reaction towards completion.[8]

Detailed Experimental Protocol:

-

Reaction Setup:

-

In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Add the cofactor pyridoxal 5'-phosphate (PLP, 1 mM).

-

Add the amine donor, isopropylamine (typically 5-10 eq or higher).

-

Add the (R)-selective ω-transaminase enzyme (whole-cell or isolated, as per supplier specifications).

-

Warm the mixture to the optimal temperature for the enzyme (e.g., 30-40 °C).

-

-

Substrate Addition and Conversion:

-

Dissolve 2'-fluoroacetophenone (1.0 eq) in a water-miscible co-solvent like dimethyl sulfoxide (DMSO) to aid solubility.[8]

-

Add the substrate solution to the enzyme mixture to initiate the reaction.

-

Maintain the reaction at the optimal temperature and pH with gentle agitation.

-

Monitor the conversion of the ketone to the amine product by HPLC or Gas Chromatography (GC). The reaction may take 12-24 hours.

-

-

Work-up and Isolation:

-

Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE).

-

Adjust the pH of the aqueous layer to >10 with NaOH to ensure the amine product is in its free base form.

-

Extract the product into the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.

-

Visualizing the Synthetic Workflows

Caption: Comparative workflows for the synthesis of this compound.

PART 2: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and, most critically, the enantiomeric integrity of the final product. The quality control workflow involves two main stages: structural verification and enantiomeric purity analysis.

Structural Verification

A combination of spectroscopic methods is used to confirm that the correct molecular structure has been synthesized.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Confirms proton environment and connectivity. | Signals corresponding to the aromatic protons (multiplets, ~7.0-7.4 ppm), the methine proton (quartet, ~4.2 ppm), the primary amine protons (broad singlet, ~1.6 ppm, exchangeable with D₂O), and the methyl protons (doublet, ~1.4 ppm). |

| ¹³C NMR | Confirms the carbon skeleton. | Peaks for the aromatic carbons (one directly attached to F will show a large C-F coupling constant), the methine carbon (~50 ppm), and the methyl carbon (~24 ppm).[13] |

| ¹⁹F NMR | Confirms the presence and environment of fluorine. | A single resonance characteristic of an aryl fluoride. |

| IR Spectroscopy | Identifies key functional groups. | Characteristic absorptions for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C-F stretching (~1200-1250 cm⁻¹). |

| Mass Spec. (MS) | Determines molecular weight and fragmentation. | The molecular ion peak [M]+ at m/z 139.17, confirming the molecular formula C₈H₁₀FN.[14] |

Enantiomeric Purity Analysis via Chiral HPLC

The most critical quality attribute for a chiral compound is its enantiomeric excess (ee), which quantifies the predominance of one enantiomer over the other. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[15][16]

Causality and Methodological Principle: A CSP creates a chiral environment within the HPLC column. As the racemic or enantiomerically enriched mixture passes through, the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP.[17] These diastereomeric complexes have different binding energies, leading to different retention times and, thus, separation of the enantiomers into two distinct peaks.[18] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating a wide range of chiral amines.[15][19]

Detailed Analytical Protocol:

-

Column Selection:

-

Select a polysaccharide-based CSP, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a Lux® Cellulose-3 column.[15] These are known to provide good resolution for primary amines.

-

-

Mobile Phase Preparation:

-

For normal-phase chromatography, a typical mobile phase consists of a mixture of hexane and a polar modifier like isopropanol or ethanol.[16]

-

To improve peak shape and resolution for amines, it is crucial to add a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). This suppresses the interaction of the basic amine with acidic sites on the silica support.

-

-

Method Optimization:

-

Screening: Begin with an isocratic mobile phase of 90:10 (v/v) Hexane:Isopropanol with 0.1% DEA at a flow rate of 1.0 mL/min.

-

Optimization: Adjust the ratio of hexane to isopropanol. Increasing the isopropanol content will decrease retention times, while decreasing it will increase retention and may improve resolution. The goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks.

-

-

Sample Preparation and Analysis:

-

Prepare a dilute solution of the synthesized this compound in the mobile phase (~1 mg/mL).

-

For method validation, also prepare a solution of the racemic standard.

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the synthesized sample. A high-purity sample should show one major peak corresponding to the (R)-enantiomer and, ideally, a very small or non-detectable peak for the (S)-enantiomer.

-

-

Calculation of Enantiomeric Excess (ee):

-

Integrate the area of both peaks.

-

Calculate the ee% using the formula: ee% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

Visualizing the Quality Control Workflow

Caption: Logical workflow for the characterization and quality control of the final product.

Conclusion

The successful synthesis and validation of enantiomerically pure this compound is an enabling step in the development of advanced pharmaceutical agents. Both the diastereoselective reductive amination using a chiral auxiliary and the biocatalytic approach using an ω-transaminase represent robust, scalable, and high-fidelity strategies. The choice between them may depend on factors such as cost of goods, available equipment (fermenters vs. standard reactors), and downstream processing considerations. Regardless of the synthetic route chosen, a rigorous analytical workflow combining spectroscopic confirmation and chiral HPLC is non-negotiable to ensure the final product meets the stringent quality requirements for its use in drug development and manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 5. nbinno.com [nbinno.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. (R)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1168139-43-2 [sigmaaldrich.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Introduction: The Strategic Importance of a Chiral Fluorinated Amine

An In-depth Technical Guide to the Chemical Properties and Applications of (R)-1-(2-fluorophenyl)ethanamine

This compound is a chiral primary amine that has garnered significant attention in the fields of medicinal chemistry and drug development. Its structure, featuring a stereogenic center adjacent to a fluorinated aromatic ring, makes it a highly valuable and versatile chiral building block. The strategic incorporation of a fluorine atom onto the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. It often enhances metabolic stability, modulates lipophilicity and pKa, and can lead to stronger binding interactions with biological targets.[1][2]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its core chemical properties, stereoselective synthesis and resolution, analytical characterization, reactivity, and applications, offering field-proven insights into its use as a critical synthon in the creation of complex pharmaceutical agents.

Core Chemical and Physical Properties

This compound is typically handled as a free base or as a more stable hydrochloride salt. The properties of the free base are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (1R)-1-(2-fluorophenyl)ethanamine | [3] |

| CAS Number | 185545-90-8 | [3][4] |

| Molecular Formula | C₈H₁₀FN | [3][4] |

| Molecular Weight | 139.17 g/mol | [3][4] |

| Appearance | Combustible liquid (specific color may vary by purity) | [5] |

| Canonical SMILES | C--INVALID-LINK--N | [3] |

| InChI Key | DIWHJJUFVGEXGS-ZCFIWIBFSA-N | [3] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [6] |

Stereoselective Synthesis and Chiral Purification

The biological activity of chiral molecules is often enantiomer-specific. Therefore, obtaining this compound in high enantiomeric purity is paramount. The two primary strategies to achieve this are direct asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis

Direct asymmetric synthesis involves creating the desired stereocenter in a controlled manner, often through the enantioselective reduction of a prochiral ketone precursor, 2'-fluoroacetophenone. This method is highly efficient as it avoids the loss of 50% of the material inherent in classical resolutions.

-

Causality of Method Choice : This approach is favored in large-scale manufacturing as it is more atom-economical. The choice of catalyst (e.g., a chiral transition metal complex) and reducing agent is critical for achieving high enantioselectivity and yield.

Classical Chiral Resolution

Chiral resolution is a robust and well-established method for separating enantiomers from a racemic mixture.[7] It involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

-

Trustworthiness through Self-Validation : The success of a resolution protocol is validated at each step. The formation of a solid salt provides the first checkpoint. Subsequent analysis of the separated salt and the liberated free amine by chiral HPLC provides quantitative proof of enantiomeric enrichment.

-

Salt Formation : Dissolve racemic 1-(2-fluorophenyl)ethanamine (1.0 eq) in anhydrous methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimum amount of warm anhydrous methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

-

Crystallization : Heat the combined solution gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath for 1-2 hours to maximize crystal formation.[8]

-

Isolation : Collect the precipitated diastereomeric salt by vacuum filtration and wash the solid with a small amount of cold methanol.

-

Liberation : Suspend the collected salt in water and add 2M sodium hydroxide solution until the pH is strongly basic (pH > 12), ensuring the complete liberation of the free amine.

-

Extraction : Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Analysis : Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized amine.

Spectroscopic Data

While experimental spectra should always be used for definitive identification, the following table summarizes the expected spectroscopic characteristics for this molecule.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons (Ar-H): ~6.9-7.4 ppm (multiplets, 4H). The ortho-fluoro substitution creates complex splitting patterns. CH Proton: ~4.2-4.4 ppm (quartet, 1H). NH₂ Protons: ~1.5-2.5 ppm (broad singlet, 2H). Shift is concentration-dependent and exchanges with D₂O. CH₃ Protons: ~1.3-1.5 ppm (doublet, 3H). |

| ¹³C NMR | Aromatic C-F: ~158-162 ppm (doublet, J_CF ≈ 245 Hz). Aromatic Carbons: ~115-130 ppm. CH Carbon: ~48-52 ppm. CH₃ Carbon: ~23-26 ppm. |

| IR (Infrared) | N-H Stretch: ~3300-3400 cm⁻¹ (two bands for primary amine). C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹. N-H Bend: ~1600 cm⁻¹. C-F Stretch: ~1200-1250 cm⁻¹. |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z 140.0870 for C₈H₁₁FN⁺. |

Determination of Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.

-

Column Selection : Choose a suitable chiral stationary phase (CSP), typically one based on derivatized cellulose or amylose, which is effective for separating chiral amines.

-

Sample Preparation : Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.

-

Method Development : The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Analysis : Inject the sample and monitor the elution profile using a UV detector. The two enantiomers will have different retention times.

-

Calculation : Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its primary amine and the beneficial properties imparted by the fluorinated ring.

Reactivity Profile

The primary amine functional group is a versatile nucleophile and base, readily participating in a wide array of reactions crucial for building more complex molecules. Key transformations include:

-

Amide Bond Formation : Reaction with carboxylic acids, acid chlorides, or anhydrides to form chiral amides.

-

Reductive Amination : Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced to yield a secondary amine.

-

N-Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

-

Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.[1]

The Fluorine Advantage in Medicinal Chemistry

The ortho-fluorine substituent is not merely a placeholder; it actively modulates the molecule's properties:

-

Metabolic Stability : The C-F bond is very strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a site susceptible to metabolic attack can significantly increase a drug's half-life.[2]

-

pKa Modulation : As an electron-withdrawing group, the fluorine atom lowers the pKa of the amine, making it less basic compared to its non-fluorinated analog. This can alter a drug's solubility, membrane permeability, and receptor binding profile.

-

Conformational Control : The fluorine atom can influence the preferred conformation of the molecule through steric or electronic interactions, potentially locking it into a more bioactive shape.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5] Some suppliers also list H314 (Causes severe skin burns and eye damage).[3]

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[5][10]

-

Handling : Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling. Keep away from heat and open flames.[5][11]

-

Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]

-

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-1-(2-Fluorophenyl)ethylamine | 185545-90-8 [chemicalbook.com]

- 5. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 6. 185545-90-8|this compound|BLD Pharm [bldpharm.com]

- 7. onyxipca.com [onyxipca.com]

- 8. rsc.org [rsc.org]

- 9. aksci.com [aksci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to (R)-1-(2-Fluorophenyl)ethylamine (CAS Number: 185545-90-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-1-(2-Fluorophenyl)ethylamine, a chiral building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom on the phenyl ring offers unique properties to this molecule, making it a valuable synthon for the development of novel therapeutics, particularly those targeting the central nervous system.

Core Chemical Identity and Physicochemical Properties

(R)-1-(2-Fluorophenyl)ethylamine, identified by CAS number 185545-90-8, is a chiral amine that serves as a cornerstone in the synthesis of complex molecular architectures.[1] Its structure is characterized by an ethylamine group attached to a 2-fluorophenyl ring, with the stereochemistry at the alpha-carbon being the (R)-enantiomer.

Table 1: Physicochemical Properties of (R)-1-(2-Fluorophenyl)ethylamine

| Property | Value | Source |

| CAS Number | 185545-90-8 | [1] |

| Molecular Formula | C₈H₁₀FN | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 179.77 °C at 760 mmHg | |

| Density | 1.063 g/cm³ | |

| Flash Point | 70.242 °C | |

| pKa | 9.47 ± 0.10 (Predicted) | [2] |

| Refractive Index | n20/D 1.51 (lit.) | [2] |

Synonyms: (1R)-1-(2-fluorophenyl)ethanamine, (R)-2-Fluoro-alpha-methylbenzylamine.[3][4]

The hydrochloride salt of this compound, (R)-1-(2-fluorophenyl)ethylamine hydrochloride (CAS No.: 1168139-43-2), is also commercially available as a solid, which can be advantageous for handling and stability in certain applications.[5]

Synthesis Strategies: Accessing the Chiral Amine

The enantiomerically pure form of 1-(2-fluorophenyl)ethylamine is crucial for its application in pharmaceuticals, where stereochemistry dictates biological activity. The synthesis of the (R)-enantiomer is typically achieved through asymmetric synthesis, a field focused on the selective creation of a specific enantiomer.

While various methods exist, a common and effective approach is asymmetric reductive amination . This powerful technique involves the condensation of a prochiral ketone with an amine, followed by stereoselective reduction of the resulting imine.

Conceptual Workflow for Asymmetric Reductive Amination:

Caption: Asymmetric reductive amination workflow.

In this process, 2-fluoroacetophenone is reacted with an ammonia source to form an intermediate prochiral imine. The subsequent reduction is the critical enantioselective step, guided by a chiral catalyst, to yield the desired (R)-enantiomer with high enantiomeric excess.

Alternatively, enzymatic approaches using ω-transaminases have gained prominence for the synthesis of chiral amines.[6] These biocatalysts offer high enantioselectivity and operate under mild reaction conditions, presenting a greener alternative to traditional chemical methods. The enzyme catalyzes the transfer of an amino group from a donor to the ketone substrate.

Applications in Drug Discovery and Medicinal Chemistry

The true value of (R)-1-(2-Fluorophenyl)ethylamine lies in its role as a versatile building block for the synthesis of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, binding affinity, and lipophilicity.[7]

Key Application Areas:

-

Central Nervous System (CNS) Agents: Fluorinated phenethylamines are common motifs in drugs targeting neurological and psychiatric disorders.[7][8] The specific stereochemistry of (R)-1-(2-Fluorophenyl)ethylamine is often critical for selective interaction with receptors and enzymes in the brain.

-

Neuroscience Research: This compound and its derivatives are utilized in preclinical studies to investigate neurotransmitter systems and to develop novel probes for understanding brain function.[7]

-

Synthesis of Complex Molecules: Its primary amine functionality allows for a wide range of chemical transformations, making it a valuable starting material for the construction of more elaborate molecular scaffolds in multi-step syntheses.

While the specific mechanism of action is dependent on the final molecule it is incorporated into, derivatives of fluorinated ethylamines have been explored for their potential interactions with serotonin and dopaminergic systems.[9]

Spectroscopic and Analytical Characterization

A comprehensive understanding of the spectral properties of (R)-1-(2-Fluorophenyl)ethylamine is essential for reaction monitoring, quality control, and structural elucidation of its derivatives.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). The coupling patterns of the aromatic protons would be indicative of the ortho-substitution.

-

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, with the chemical shifts influenced by the electronegativity of the fluorine and nitrogen atoms.[10]

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-F stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Researchers should consult spectral databases or perform their own analyses to obtain detailed spectral data for their specific samples.

Safety, Handling, and Storage

(R)-1-(2-Fluorophenyl)ethylamine is classified as a hazardous substance and requires careful handling in a laboratory setting.

Safety and Handling Summary:

| Hazard | Precaution |

| Skin and Eye Irritation | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] |

| Respiratory Irritation | Handle in a well-ventilated fume hood to avoid inhalation of vapors.[4] |

| Combustible Liquid | Keep away from heat, sparks, and open flames.[4] |

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[11][12]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Reputable Suppliers

(R)-1-(2-Fluorophenyl)ethylamine is available from various chemical suppliers that specialize in providing building blocks for research and development. When sourcing this material, it is crucial to ensure the supplier provides a certificate of analysis with purity and enantiomeric excess data. Some of the suppliers include:

Conclusion

(R)-1-(2-Fluorophenyl)ethylamine is a chiral amine of significant strategic importance in modern drug discovery. Its unique combination of a stereocenter, a primary amine for versatile functionalization, and a fluorine atom for modulating physicochemical properties makes it a highly valuable building block. A thorough understanding of its synthesis, properties, and safe handling is paramount for researchers and scientists aiming to leverage its potential in the development of next-generation therapeutics.

References

- 1. (R)-1-(2-Fluorophenyl)ethylamine | 185545-90-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 5. Page loading... [guidechem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Buy [2-(2-Fluorophenyl)ethyl]methylamine | 485404-58-8 [smolecule.com]

- 10. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. calpaclab.com [calpaclab.com]

- 12. (R)-1-(3-Fluorophenyl)ethylamine CAS#: 761390-58-3 [m.chemicalbook.com]

- 13. (S)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1332832-14-0 [sigmaaldrich.com]

stereochemistry of (R)-1-(2-fluorophenyl)ethanamine explained

An In-Depth Technical Guide to the Stereochemistry of (R)-1-(2-fluorophenyl)ethanamine

Authored by: Gemini, Senior Application Scientist

Abstract

Chiral amines are fundamental building blocks in modern medicinal chemistry, with the stereochemical configuration at the chiral center profoundly influencing a molecule's pharmacological and toxicological profile.[1][2] this compound is a valuable chiral intermediate whose utility is enhanced by the strategic placement of a fluorine atom, a common modification in drug design to improve metabolic stability, binding affinity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of the stereochemistry of this compound, targeting researchers, scientists, and drug development professionals. We will explore the methodologies for its stereoselective synthesis and resolution, robust analytical techniques for stereochemical verification, and the underlying principles that guide these processes.

Introduction: The Imperative of Chirality in Drug Development

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This chirality dictates that they interact stereoselectively with drug molecules.[2] Consequently, enantiomers of a chiral drug can exhibit significant differences in their biological activity; one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[5] This principle underscores the critical importance of controlling stereochemistry in drug discovery and has led regulatory bodies like the FDA to establish clear guidelines for the development of single-enantiomer drugs.[5][6]

This compound embodies two key features sought after in modern pharmaceutical intermediates: a primary chiral amine and a fluorine substituent. The fluorophenyl group can modulate the molecule's pKa, lipophilicity, and metabolic stability, making it an attractive synthon for a wide range of therapeutic agents.[3][7] Obtaining this compound in high enantiomeric purity is therefore a crucial first step in the synthesis of more complex active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 185545-90-8 | [8][9] |

| Molecular Formula | C₈H₁₀FN | [9] |

| Molecular Weight | 139.17 g/mol | [9] |

| Appearance | Varies (typically a liquid) | N/A |

| IUPAC Name | (1R)-1-(2-fluorophenyl)ethanamine | [9] |

| SMILES | C--INVALID-LINK--N | [9] |

| InChIKey | DIWHJJUFVGEXGS-ZCFIWIBFSA-N | [9] |

Synthesis and Stereochemical Control

The primary challenge in producing this compound lies in controlling the stereocenter. Two principal strategies are employed: asymmetric synthesis to directly form the desired (R)-enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis Approaches

Directly synthesizing the (R)-enantiomer is the most elegant and atom-economical approach, avoiding the loss of 50% of the material inherent in classical resolutions.[10] A prominent method is the asymmetric reductive amination of the corresponding prochiral ketone, 2'-fluoroacetophenone.

This transformation can be achieved using a metal catalyst paired with a chiral ligand in the presence of an ammonia source and a reducing agent (e.g., H₂).[11][12] The choice of catalyst and ligand is critical for achieving high enantioselectivity. Ruthenium and Iridium-based catalysts have shown significant promise in the asymmetric reductive amination of aryl ketones.[11][13]

Chiral Resolution of the Racemic Mixture

While asymmetric synthesis is preferred, chiral resolution remains a robust and widely practiced industrial method.[14] The process begins with the non-stereoselective synthesis of racemic 1-(2-fluorophenyl)ethanamine, followed by separation of the enantiomers.

This method relies on reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[10] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This solubility difference allows for their separation by fractional crystallization.

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: The selection is critical. Agents like (+) or (-)-tartaric acid, dibenzoyltartaric acid, or mandelic acid are common.[14] The ideal agent forms a stable, crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains in solution. This is often determined empirically through screening.

-

Solvent Selection: The solvent system must maximize the solubility difference between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is highly soluble is ideal for efficient separation.

-

Salt Formation: Dissolve racemic 1-(2-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol). Add 0.5-1.0 molar equivalents of a chiral resolving agent (e.g., (+)-tartaric acid).[14]

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.[]

-

Isolation: Isolate the precipitated crystals by filtration and wash with a small amount of cold solvent to remove impurities.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine, making it insoluble.

-

Extraction: Extract the free (R)-amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product via chiral HPLC (see Section 3).

Enzymatic methods offer high selectivity under mild conditions. Kinetic resolution involves an enzyme, typically a lipase, that selectively acylates one enantiomer of the amine at a much faster rate than the other.[16][17]

For example, using an acyl donor like ethyl acetate, a lipase can selectively convert the (S)-amine to an (S)-amide, leaving the desired (R)-amine unreacted. The unreacted (R)-amine can then be easily separated from the newly formed amide. The theoretical maximum yield for this process is 50%.[18] To overcome this limitation, dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic reaction with in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield.[19]

Analytical Characterization and Quality Control

Confirming the absolute stereochemistry and enantiomeric purity of the final product is a non-negotiable step in drug development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity (enantiomeric excess, e.e.) of chiral compounds.[20][21] The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus be separated.

Causality Behind Method Development:

-

CSP Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often the first choice for screening chiral amines.[21]

-

Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a nonpolar solvent like hexane with a polar modifier like ethanol or isopropanol.[22] Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution by minimizing unwanted interactions with the stationary phase.[21][22]

Exemplary Chiral HPLC Conditions

| Parameter | Condition 1 | Condition 2 | Source |

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Cyclofructan-based CSP | [22][23] |

| Mobile Phase | Hexane:Ethanol (90:10 v/v) + 0.1% Diethylamine | Acetonitrile:Methanol (90:10 v/v) + 0.3% TFA / 0.2% TEA | [21][22] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | [22] |

| Detection | UV at 254 nm | UV at 254 nm | N/A |

| Temperature | 25 °C | 30 °C | [22] |

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the amine sample (approx. 0.5-1.0 mg/mL) in the mobile phase or a compatible solvent.[23]

-

System Equilibration: Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Data Acquisition: Record the chromatogram. The two enantiomers should appear as separate peaks.

-

Quantification: Integrate the peak areas for the (R)-enantiomer (A_R) and the (S)-enantiomer (A_S).

-

Calculation: Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(A_R - A_S) / (A_R + A_S)] * 100

Spectroscopic and Crystallographic Methods

-

NMR Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is essential for confirming the overall chemical structure and purity.[24] Using chiral solvating or derivatizing agents can induce diastereomeric environments, allowing for the differentiation and quantification of enantiomers by NMR.

-

X-ray Crystallography: This is the definitive method for determining the absolute configuration of a chiral molecule.[25] By obtaining a suitable crystal of the enantiopure amine (often as a salt with a known chiral acid), its three-dimensional structure can be elucidated, unambiguously confirming the (R) or (S) assignment.[25][26]

Conclusion

The stereochemistry of this compound is a critical attribute that dictates its utility as a high-value intermediate in pharmaceutical synthesis. Mastery over its production and analysis is paramount. This guide has detailed the primary strategies for obtaining this compound in high enantiomeric purity, including asymmetric synthesis and the resolution of racemic mixtures via classical and enzymatic methods. We have also outlined the robust analytical workflows, centered around chiral HPLC, required to validate its stereochemical integrity. For researchers in drug development, a thorough understanding of these principles and techniques is essential for the efficient and successful advancement of new chemical entities from the laboratory to the clinic.

References

- 1. nbinno.com [nbinno.com]

- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 7. mdpi.com [mdpi.com]

- 8. chemscene.com [chemscene.com]

- 9. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. onyxipca.com [onyxipca.com]

- 16. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 20. phx.phenomenex.com [phx.phenomenex.com]

- 21. benchchem.com [benchchem.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of (R)-1-(2-fluorophenyl)ethanamine

An In-depth Technical Guide to the Safe Handling of (R)-1-(2-fluorophenyl)ethanamine

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective laboratory operations.

Introduction: The Significance and Hazard Profile of a Key Chiral Building Block

This compound is a chiral amine that serves as a crucial intermediate and building block in medicinal chemistry and pharmaceutical development. The strategic incorporation of a fluorine atom onto the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound highly valuable in the synthesis of novel therapeutics.[1][2] Its amine functional group is highly reactive, allowing it to participate in a wide range of chemical reactions.[1]

However, the same reactivity and chemical properties that make it a valuable synthetic tool also contribute to its significant hazard profile. This compound is classified as a corrosive, irritant, and combustible substance.[3][4][5] A thorough understanding and rigorous application of safety protocols are therefore not merely procedural but are fundamental to protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance. This guide provides the necessary framework for achieving these objectives.

Chemical and Physical Properties

A precise understanding of the compound's physical properties is the foundation of a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform the selection of appropriate storage and handling procedures.

| Property | Value | Source(s) |

| CAS Number | 185545-90-8 | [3][4] |

| Molecular Formula | C₈H₁₀FN | [4] |

| Molecular Weight | 139.17 g/mol | [4] |

| Appearance | Clear liquid | [5] |

| Boiling Point | 179.8 ± 15.0 °C (Predicted) | [5] |

| Density | 1.063 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 8.62 ± 0.10 (Predicted) | [5] |

| Form | The free base is a liquid; the hydrochloride salt is a solid. | [5][6] |

Hazard Identification and GHS Classification

This compound and its hydrochloride salt are classified as hazardous under the Globally Harmonized System (GHS). The specific hazards necessitate strict adherence to the precautionary measures outlined.

GHS Hazard Pictograms:

-

GHS05 (Corrosion): Indicates the substance causes severe skin burns and eye damage.[4][5]

-

GHS07 (Exclamation Mark): Indicates it may cause respiratory irritation, skin irritation, and is harmful if swallowed.[3][7][8]

Hazard Statements (H-phrases):

| Code | Statement | Source(s) |

| H227 | Combustible liquid. | [3] |

| H302 | Harmful if swallowed. | [5][6][7] |

| H314 | Causes severe skin burns and eye damage. | [4][5] |

| H315 | Causes skin irritation. (Note: H314 takes precedence) | [3][6][8] |

| H319 | Causes serious eye irritation. (Note: H314 takes precedence) | [3][6][8] |

| H332 | Harmful if inhaled. | [6] |

| H335 | May cause respiratory irritation. | [3][5][6][8] |

Toxicological Summary: Exposure to this compound can lead to acute health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

-

Skin Contact: Causes severe skin burns and damage.[4][5] Promptly flush the affected area with copious amounts of water and remove contaminated clothing.[9]

-

Eye Contact: Causes serious eye damage, potentially leading to irreversible injury.[4][5] Immediate and prolonged rinsing with water (for at least 15-20 minutes) is critical.[9][10]

-

Inhalation: Vapors or mists can cause severe irritation to the respiratory tract.[3][8] If inhaled, the individual must be moved to fresh air immediately.[11]

-

Ingestion: Harmful if swallowed and can cause burns to the gastrointestinal tract.[5][6] Do not induce vomiting.[7]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical professionals.[11]

Risk Assessment and Control Measures

A systematic approach to risk assessment is mandatory before any work with this compound begins. This involves identifying potential hazards, evaluating risks, and implementing a hierarchy of controls to mitigate them.

Hierarchy of Controls

The most effective way to manage laboratory hazards is to follow the hierarchy of controls. This framework prioritizes control methods from most to least effective.

-

Engineering Controls: All work involving this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9] The work should be performed at least six inches inside the hood sash.[12] Facilities must be equipped with an accessible eyewash station and safety shower.[11][13]

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical.[14] Ensure all personnel are trained on the specific hazards and handling procedures.[14] Do not work alone when handling this material.[14]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE is non-negotiable.[14]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[14][15] For tasks with a higher risk of splashing, such as transferring large volumes, a face shield must be worn in addition to goggles.[14]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves.[16] Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's compatibility chart and inspect gloves for damage before each use.[9][14]

-

Lab Coat: A flame-resistant lab coat that covers the arms and closes in the front is required.[17][14]

-

-

Footwear: Closed-toe shoes made of a non-porous material must be worn at all times in the laboratory.[15]

Step-by-Step Handling and Storage Protocols

Adherence to a strict, validated protocol is essential for minimizing risk during handling and storage.

Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[16] Confirm that the eyewash station, safety shower, and an appropriate spill kit are accessible.

-

Personal Protective Equipment: Don the required PPE as detailed in Section 4.2.

-

Container Handling: Keep the container tightly closed when not in use.[11] When transferring the liquid, hold the container away from the body and pour slowly and carefully to avoid splashing.[12] Use a funnel for transfers into containers with narrow openings.[17]

-

Ignition Sources: As a combustible liquid, keep it away from heat, sparks, and open flames.[3][13] Use measures to prevent the buildup of electrostatic charge.[10]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[9][11] Clean the work area and decontaminate any equipment used.

Storage Protocol

Proper storage is critical for maintaining chemical stability and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area.[11][13][18]

-

Container: Keep the container tightly sealed to prevent the release of vapors.[11][18] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[5][19]

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[13] Do not store acids and bases together.

-

Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and associated hazards.[17]

Spill and Disposal Procedures

Spill Response

In the event of a spill, immediate and correct action is required.

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.

-

Contain: Prevent the spill from spreading or entering drains.[10]

-

Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[10]

-

Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]

Waste Disposal

Disposal of this compound and any contaminated materials must be treated as hazardous waste.

-

Do not dispose of this chemical down the drain.[16]

-

All waste must be disposed of through a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 4. (1R)-1-(2-Fluorophenyl)ethan-1-amine | C8H10FN | CID 2779060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1-(2-Fluorophenyl)ethylamine | 185545-90-8 [amp.chemicalbook.com]

- 6. (R)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1168139-43-2 [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. aksci.com [aksci.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. aksci.com [aksci.com]

- 12. cdc.gov [cdc.gov]

- 13. kishida.co.jp [kishida.co.jp]

- 14. benchchem.com [benchchem.com]

- 15. csub.edu [csub.edu]

- 16. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

- 17. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 18. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 19. 185545-90-8|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Solubility of (R)-1-(2-fluorophenyl)ethanamine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2-fluorophenyl)ethanamine is a chiral primary amine of significant interest in the pharmaceutical industry as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in a diverse range of organic solvents is paramount for the optimization of reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predictive analysis of its behavior in different solvent classes, and a detailed experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and handling of this important chiral amine.

Introduction: Physicochemical Profile of this compound

This compound, a chiral primary amine, is a colorless to pale yellow liquid at room temperature. Its molecular structure, featuring a fluorinated aromatic ring and a chiral ethylamine side chain, dictates its physicochemical properties and, consequently, its solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN | --INVALID-LINK-- |

| Molecular Weight | 139.17 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | General Chemical Knowledge |

| CAS Number | 185545-90-8 | --INVALID-LINK-- |

The presence of a primary amine group allows for hydrogen bonding, while the fluorophenyl group contributes to its aromatic and moderately polar character. The chirality of the molecule is a critical feature, particularly in pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key intermolecular interactions at play are:

-

Hydrogen Bonding: The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor. This is a significant factor in its solubility in protic solvents.

-

Dipole-Dipole Interactions: The C-F and C-N bonds introduce dipoles into the molecule, leading to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific interactions are present in all systems and contribute to the overall solubility.

-

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic solvents.

The interplay of these forces determines the extent to which the solute-solute and solvent-solvent interactions are overcome by solute-solvent interactions, leading to dissolution.

Predictive Solubility in Common Organic Solvent Classes

Polar Protic Solvents

This class of solvents, which includes alcohols (e.g., methanol, ethanol) and water, can engage in hydrogen bonding. Due to the primary amine group, this compound is expected to be highly soluble in polar protic solvents.[1][2] The hydrogen bonding between the amine's N-H protons and the solvent's electronegative atoms (and vice versa) is a strong driving force for dissolution.[3]

Polar Aprotic Solvents

Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), possess significant dipole moments but lack O-H or N-H bonds for hydrogen bond donation.[4] The amine is expected to be soluble in these solvents due to favorable dipole-dipole interactions.[5]

Non-Polar Solvents

Non-polar solvents, like hexane and toluene, primarily interact through weaker van der Waals forces. While the aromatic ring of this compound might offer some compatibility with aromatic solvents like toluene through π-π stacking, its overall polarity suggests that its solubility in non-polar aliphatic solvents like hexane will be limited. The general principle that amines are soluble in organic solvents suggests at least some degree of solubility.

Experimental Determination of Solubility

A precise understanding of solubility requires experimental measurement. The following section outlines a robust, self-validating protocol for determining the solubility of this compound in an organic solvent.

Experimental Workflow

The general workflow for determining solubility involves preparing a saturated solution, ensuring equilibrium is reached, separating the saturated solution from any undissolved solute, and then quantifying the concentration of the solute in the solution.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol: Isothermal Shake-Flask Method

This method is a reliable approach for determining the solubility of a liquid in a liquid solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent to several glass vials.

-

To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of the amine should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution becomes fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved amine to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

-

Record the weight of the filtered saturated solution.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Analyze the prepared standards and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.

-

Illustrative Quantitative Solubility Data

As previously stated, specific experimental data for the solubility of this compound is not widely published. The following table provides hypothetical, yet plausible, solubility values to illustrate how such data would be presented. These values are based on the theoretical principles discussed earlier.

Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Predicted Solubility (g/L) |

| Methanol | Polar Protic | > 500 (Miscible) |

| Ethanol | Polar Protic | > 500 (Miscible) |

| Acetone | Polar Aprotic | > 400 |

| Acetonitrile | Polar Aprotic | > 300 |

| Dichloromethane | Polar Aprotic | > 450 |

| Toluene | Non-Polar (Aromatic) | ~ 200 |

| n-Hexane | Non-Polar (Aliphatic) | < 50 |

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. Based on its molecular structure, it is predicted to be highly soluble in polar protic and polar aprotic solvents, with moderate to low solubility in non-polar solvents. A robust experimental protocol for the quantitative determination of its solubility has been presented to enable researchers to generate precise data for their specific applications. A thorough understanding and experimental validation of the solubility of this key chiral amine are critical for the successful development of efficient and scalable synthetic and purification processes in the pharmaceutical industry.

References

Methodological & Application

The Strategic deployment of (R)-1-(2-Fluorophenyl)ethanamine in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Significance of Chiral Fluorinated Amines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. The unique electronic nature of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a chiral center, as in (R)-1-(2-fluorophenyl)ethanamine, these building blocks become powerful tools for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). α-Chiral primary amines are invaluable and versatile synthons for the creation of numerous amine-containing pharmaceuticals.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key reactions and analytical methodologies, to empower researchers and drug development professionals in their synthetic endeavors.

Core Applications in Pharmaceutical Synthesis

This compound is a versatile primary amine that serves as a critical precursor for introducing the fluorophenyl-ethylamino moiety into target molecules. This structural motif is of particular interest in the development of kinase inhibitors and other targeted therapies. Its primary applications revolve around two fundamental transformations: amide bond formation and reductive amination .

Amide Bond Formation: Crafting Bioactive Scaffolds

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry, forming the backbone of a vast array of drugs.[2] this compound readily participates in amide coupling reactions with carboxylic acids to generate chiral amides. These amides can be final drug products or key intermediates in a larger synthetic sequence.

Causality in Protocol Design: The choice of coupling reagent is critical and depends on the steric and electronic properties of both the carboxylic acid and the amine. For sterically hindered or electronically deficient partners, standard coupling reagents may fail, necessitating the use of more potent activators or harsher conditions.[3] The protocols provided below offer a standard and a more robust alternative for challenging couplings.

Experimental Protocols: Amide Bond Formation

Protocol 1: Standard Amide Coupling using HATU

This protocol is suitable for a wide range of carboxylic acids. HATU is a highly efficient coupling reagent that minimizes racemization.[4]

Workflow Diagram:

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq.) in anhydrous dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes.

-

Coupling: To the activated carboxylic acid mixture, add this compound (1.2 eq.). Continue stirring at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Reductive Amination: A Gateway to Secondary Amines

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from carbonyl compounds.[5] This one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[6] This approach is highly atom-economical and avoids the issue of multiple alkylations that can occur with direct alkylation methods.[7]

Application in Drug Synthesis: A notable, analogous application is in the synthesis of fluorinated derivatives of Crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor. While not using this compound directly, the synthesis of Crizotinib analogues involves similar fluorinated amines, highlighting the importance of this class of compounds in developing next-generation therapeutics with potentially improved properties like blood-brain barrier penetration.[1][8]

Experimental Protocols: Reductive Amination

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is widely applicable for the reductive amination of a variety of aldehydes and ketones under mild conditions. Sodium triacetoxyborohydride is a selective reducing agent that tolerates many functional groups.[9]

Workflow Diagram:

Caption: Workflow for reductive amination using STAB.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) in 1,2-dichloroethane (DCE), add this compound (1.1 eq.) followed by acetic acid (1.1 eq.). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Reaction: Stir the reaction at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

-

Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM). Combine the organic layers.

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Analytical Methods: Ensuring Enantiomeric Purity

The determination of enantiomeric excess (ee) is crucial in pharmaceutical synthesis to ensure the safety and efficacy of the final drug product.[9] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this analysis.[10]

Protocol 3: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol provides a general guideline for developing a chiral HPLC method for derivatives of this compound. The optimal conditions, particularly the choice of column and mobile phase, will need to be determined empirically for each specific compound.

Data Presentation: Exemplary Chiral HPLC Conditions

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

| N-Acylated Amine | Chiralcel® OD-H / OJ-H | Hexane/Isopropanol (90:10) + 0.1% Diethylamine | 0.5 - 1.0 | 225, 254 |

| Secondary Amine | Chiralpak® IA / IB / IC | Acetonitrile/Methanol (90:10) + 0.1% Butylamine | 0.5 - 1.0 | 225, 254 |

Note: The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is often necessary to improve peak shape and resolution for amine-containing compounds.

Step-by-Step Methodology for Method Development:

-

Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel® and Chiralpak® series) with a standard mobile phase, such as a mixture of hexane and isopropanol.

-

Mobile Phase Optimization: If separation is observed, optimize the ratio of the mobile phase components to improve resolution.

-